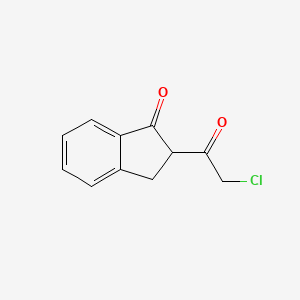
1-Methyl-3-nitroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-nitroquinolin-4(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the first position, a nitro group at the third position, and a ketone at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-nitroquinolin-4(1H)-one can be synthesized through various methods. One common approach involves the nitration of 1-methylquinolin-4(1H)-one. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the third position.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-nitroquinolin-4(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 1-Methyl-3-aminoquinolin-4(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: 1-Carboxy-3-nitroquinolin-4(1H)-one.
Scientific Research Applications
1-Methyl-3-nitroquinolin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic properties, such as antimicrobial and anticancer agents.
Chemical Biology: The compound is used in studies to understand the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Material Science: It is employed in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The biological activity of 1-methyl-3-nitroquinolin-4(1H)-one is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1-Methylquinolin-4(1H)-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-Nitroquinolin-4(1H)-one: Lacks the methyl group, which can affect its electronic properties and interactions with biological targets.
1-Methyl-4(1H)-quinolinone: Similar structure but without the nitro group, leading to different applications and reactivity.
Uniqueness
1-Methyl-3-nitroquinolin-4(1H)-one is unique due to the presence of both the nitro and methyl groups, which confer distinct electronic properties and reactivity
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-methyl-3-nitroquinolin-4-one |
InChI |
InChI=1S/C10H8N2O3/c1-11-6-9(12(14)15)10(13)7-4-2-3-5-8(7)11/h2-6H,1H3 |
InChI Key |
HHIAITHFSXHVKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



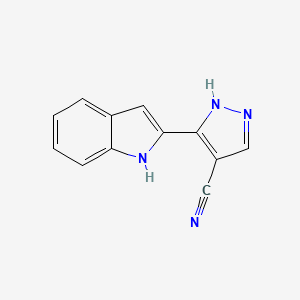
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11895654.png)
![Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11895656.png)
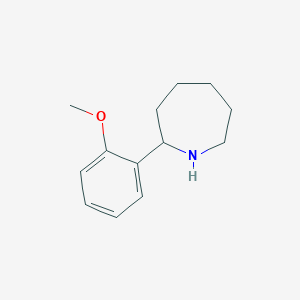
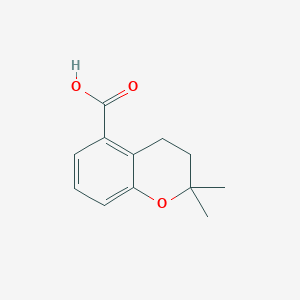



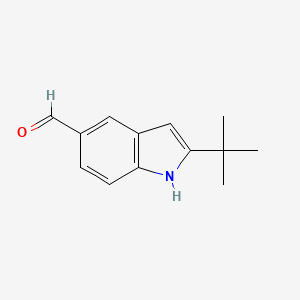
![3-Methyl-6-phenylimidazo[1,2-A]pyridine](/img/structure/B11895689.png)


